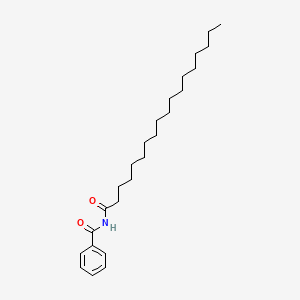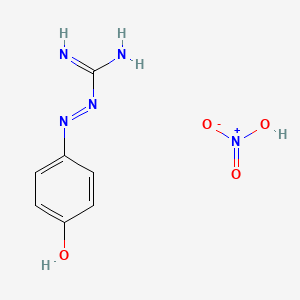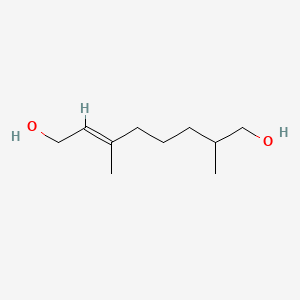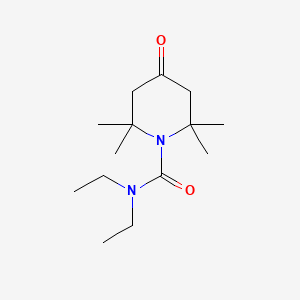![molecular formula C21H17N B14148591 2,2,3-Triphenyl-1-azabicyclo[1.1.0]butane CAS No. 89030-16-0](/img/structure/B14148591.png)
2,2,3-Triphenyl-1-azabicyclo[1.1.0]butane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,3-Triphenyl-1-azabicyclo[110]butane is a highly strained bicyclic compound featuring a nitrogen atom at one of its bridgeheads This unique structure imparts significant strain to the molecule, making it an interesting subject for chemical research
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3-Triphenyl-1-azabicyclo[1.1.0]butane typically involves the formation of the bicyclic structure through a series of reactions. One common method involves the treatment of 2,3-dibromopropylamine hydrobromide with n-butyllithium, which facilitates the formation of the strained bicyclic structure . The reaction is carried out under low temperatures to ensure the stability of the intermediate compounds.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthesis generally follows similar principles as laboratory-scale preparations, with adjustments for larger-scale production. This includes optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2,2,3-Triphenyl-1-azabicyclo[1.1.0]butane undergoes a variety of chemical reactions, primarily driven by the release of strain in its bicyclic structure. These reactions include:
Ring-opening reactions: The strained bicyclic structure can be cleaved to form more stable compounds, such as cyclobutanes or azetidines.
Substitution reactions: The nitrogen atom in the bicyclic structure can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include organolithium compounds, which facilitate the formation of the strained bicyclic structure, and various nucleophiles for substitution reactions. The reactions are typically carried out under low temperatures to maintain the stability of the intermediates .
Major Products Formed
The major products formed from the reactions of this compound include cyclobutanes, azetidines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
2,2,3-Triphenyl-1-azabicyclo[1.1.0]butane has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2,2,3-Triphenyl-1-azabicyclo[1.1.0]butane primarily involves the release of strain in its bicyclic structure. This strain release drives the compound’s reactivity, leading to the formation of more stable products. The nitrogen atom in the bicyclic structure can participate in various reactions, including nucleophilic substitution and ring-opening reactions, which further contribute to the compound’s unique behavior .
Comparaison Avec Des Composés Similaires
2,2,3-Triphenyl-1-azabicyclo[1.1.0]butane can be compared to other similar compounds, such as:
Propriétés
Numéro CAS |
89030-16-0 |
|---|---|
Formule moléculaire |
C21H17N |
Poids moléculaire |
283.4 g/mol |
Nom IUPAC |
2,2,3-triphenyl-1-azabicyclo[1.1.0]butane |
InChI |
InChI=1S/C21H17N/c1-4-10-17(11-5-1)20-16-22(20)21(20,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15H,16H2 |
Clé InChI |
BCEBYUTVMDHYCJ-UHFFFAOYSA-N |
SMILES canonique |
C1C2(N1C2(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![n-[(2-Methoxyphenyl)carbamoyl]octadecanamide](/img/structure/B14148519.png)


![tert-butyl N-[5-(5-benzylsulfanyl-1,3,4-oxadiazol-2-yl)pentyl]carbamate](/img/structure/B14148532.png)
![2-(5-hydroxy-1H-pyrazol-3-yl)-N'-[(1Z)-1-(thiophen-2-yl)ethylidene]acetohydrazide](/img/structure/B14148534.png)
![N,N'-(pyrimidine-2,5-diyldibenzene-4,1-diyl)bis{2-[(2,4-dichlorobenzyl)sulfanyl]acetamide}](/img/structure/B14148541.png)
![2-[(14-ethyl-14-methyl-7-propylsulfanyl-13-oxa-10-thia-3,4,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaen-5-yl)sulfanyl]-N-(2-methylphenyl)acetamide](/img/structure/B14148543.png)
![10-Methyl-7,13-dioxa-10-aza-6-silaspiro[5.7]trideca-1,3-diene](/img/structure/B14148551.png)

![(E)-4-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]but-3-en-2-one](/img/structure/B14148559.png)
![N-[[4-[Bis(2-iodoethyl)amino]phenoxy]carbonyl]-L-glutamic acid](/img/structure/B14148580.png)
![2-(3,5-dimethyl-4-nitropyrazol-1-yl)-N-[(E)-thiophen-2-ylmethylideneamino]acetamide](/img/structure/B14148588.png)

